Betulinic Acid-d3

LC-MS/MS quantitation Bioanalysis Internal standard selection

Betulinic Acid-d3 (Lupatic acid-d3; CAS: 472-15-1 with deuterium substitution) is a stable isotope-labeled analog of the natural pentacyclic triterpenoid betulinic acid, in which three hydrogen atoms are replaced by deuterium (²H) atoms. This deuterated derivative is chemically nearly identical to the unlabeled parent compound (molecular formula: C₃₀H₄₅D₃O₃; molecular weight: 459.72 g/mol versus 456.70 g/mol for unlabeled betulinic acid), differing only by a mass shift of +3 Da.

Molecular Formula C30H48O3
Molecular Weight 459.7 g/mol
Cat. No. B15541266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulinic Acid-d3
Molecular FormulaC30H48O3
Molecular Weight459.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1/i12D2,23D
InChIKeyQGJZLNKBHJESQX-REXYKOGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Betulinic Acid-d3: Deuterated Internal Standard for LC-MS/MS Quantification of Betulinic Acid


Betulinic Acid-d3 (Lupatic acid-d3; CAS: 472-15-1 with deuterium substitution) is a stable isotope-labeled analog of the natural pentacyclic triterpenoid betulinic acid, in which three hydrogen atoms are replaced by deuterium (²H) atoms . This deuterated derivative is chemically nearly identical to the unlabeled parent compound (molecular formula: C₃₀H₄₅D₃O₃; molecular weight: 459.72 g/mol versus 456.70 g/mol for unlabeled betulinic acid), differing only by a mass shift of +3 Da . Betulinic acid itself is a eukaryotic topoisomerase I inhibitor with an IC₅₀ of 5 μM and exhibits anti-HIV, anti-malarial, anti-inflammatory, and anti-tumor properties, acting primarily through direct mitochondrial activation and apoptosis induction independent of p53 and CD95 pathways [1][2]. The deuterated analog Betulinic Acid-d3 is specifically designed and utilized as an internal standard (IS) for the accurate quantification of betulinic acid in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) .

Why Betulinic Acid-d3 Cannot Be Replaced by Unlabeled Betulinic Acid or Structural Analogs in Quantitative Bioanalysis


The substitution of Betulinic Acid-d3 with unlabeled betulinic acid or structurally related triterpenoids (e.g., oleanolic acid, ursolic acid) as an internal standard in quantitative bioanalytical LC-MS/MS methods introduces systematic error and method unreliability. Deuterated internal standards like Betulinic Acid-d3 co-elute precisely with the target analyte (unlabeled betulinic acid) and exhibit nearly identical ionization efficiency and matrix effect susceptibility, thereby correcting for sample-to-sample variability in extraction recovery, ion suppression/enhancement, and instrument drift . In contrast, structural analogs differ in chromatographic retention time and ionization response, leading to inconsistent recovery correction and compromised assay accuracy and precision [1]. Furthermore, the +3 Da mass shift of Betulinic Acid-d3 provides sufficient separation from the analyte's isotopic envelope to prevent spectral overlap, a critical requirement for reliable quantitation . Using unlabeled betulinic acid as an internal standard is analytically invalid because it is indistinguishable from the target analyte in the mass spectrometer, while analog internal standards introduce quantitation bias due to differential matrix effects [1]. Therefore, for any regulated bioanalytical study requiring precise and accurate betulinic acid quantification—including pharmacokinetic, toxicokinetic, and clinical trial sample analysis—Betulinic Acid-d3 is the analytically necessary choice.

Quantitative Differentiation of Betulinic Acid-d3 Against Unlabeled and Structurally Related Internal Standard Candidates


Mass Spectrometry Quantitation Precision: +3 Da Mass Shift Provides Unambiguous Analyte Discrimination

Betulinic Acid-d3 exhibits a molecular mass shift of +3 Da relative to unlabeled betulinic acid (459.72 g/mol vs. 456.70 g/mol) . This mass difference of 3 Da is sufficient to avoid spectral overlap with the analyte's natural isotopic envelope in LC-MS/MS analysis, a critical requirement for accurate quantitation. In contrast, unlabeled betulinic acid, when used as an internal standard, provides no mass differentiation and cannot be chromatographically or spectrometrically resolved from the target analyte . Structural analogs such as oleanolic acid or ursolic acid, while occasionally employed as surrogate internal standards, exhibit different retention times and ionization efficiencies compared to betulinic acid, resulting in variable matrix effect correction and compromised assay accuracy [1].

LC-MS/MS quantitation Bioanalysis Internal standard selection

Deuterium Label Stability: No Detectable Proton-Deuterium Exchange Under Standard Analytical Conditions

The deuterium atoms in Betulinic Acid-d3 are incorporated at non-exchangeable carbon positions, ensuring label stability during sample preparation, chromatographic separation, and ionization . This is a critical differentiator from inappropriately labeled deuterated analogs where labile deuterium on heteroatoms (e.g., -OD, -ND) or α-carbonyl positions undergoes rapid back-exchange with protic solvents or biological matrices, causing mass shift drift and quantitation inaccuracy . Betulinic Acid-d3 is specifically designed to avoid exchangeable labeling sites, maintaining its +3 Da mass signature throughout the entire analytical workflow . In contrast, betulinic acid derivatives with deuterium on carboxylic acid or hydroxyl protons would undergo immediate exchange in aqueous mobile phases, rendering them ineffective as internal standards [1].

Isotope exchange stability LC-MS/MS method validation Bioanalytical accuracy

Isotopic Purity: Low Unlabeled Analyte Carryover Prevents Quantitation Interference

High-quality Betulinic Acid-d3 preparations exhibit isotopic enrichment of ≥98% deuterium incorporation at the designated positions, with residual unlabeled betulinic acid content below 0.1% . This level of isotopic purity ensures that the internal standard contributes negligible signal to the analyte quantitation channel (m/z 455 for unlabeled BA in negative ion mode), thereby preventing overestimation of betulinic acid concentrations in unknown samples [1]. In contrast, lower-purity deuterated standards or structurally related analog internal standards that co-ionize can produce significant cross-talk or ion suppression, leading to biased quantitation [2]. The absence of detectable unlabeled carryover is particularly critical for low-concentration pharmacokinetic time points and sensitive tissue distribution studies where analyte levels may approach the lower limit of quantitation (LLOQ) [1].

Isotopic enrichment Internal standard purity LC-MS/MS interference

Optimal Deployment Scenarios for Betulinic Acid-d3 Based on Quantitative Analytical Advantages


Pharmacokinetic and Toxicokinetic Studies of Betulinic Acid in Preclinical Species

In regulated pharmacokinetic (PK) and toxicokinetic (TK) studies supporting IND/NDA filings, Betulinic Acid-d3 serves as the essential internal standard for LC-MS/MS quantitation of betulinic acid in plasma, serum, and tissue homogenates from mice, rats, and dogs [1]. Its +3 Da mass shift and co-elution with the analyte enable precise correction for matrix effects and extraction variability, meeting FDA bioanalytical method validation criteria for accuracy (±15% bias) and precision (≤15% CV) across the calibration range [2]. The use of Betulinic Acid-d3, rather than an analog internal standard, is critical for achieving the required sensitivity (LLOQ typically 1-10 ng/mL) to characterize terminal elimination half-life and tissue distribution profiles [1].

Quantification of Betulinic Acid in Botanical Extracts and Dietary Supplement Formulations

For quality control and standardization of herbal products containing betulinic acid (e.g., Vitex negundo, Ziziphus species extracts), Betulinic Acid-d3 provides a robust internal standard for HPLC-MS/MS methods [1]. The deuterated IS corrects for complex plant matrix interferences—including co-eluting triterpenoids, flavonoids, and chlorophyll pigments—that would otherwise compromise quantitation accuracy if an unlabeled or analog IS were used [2]. This enables reliable determination of betulinic acid content (typically 0.1-5% w/w in crude extracts) for batch-to-batch consistency and regulatory compliance [3].

Metabolic Stability and In Vitro ADME Assays of Betulinic Acid-Derived Drug Candidates

In drug discovery programs evaluating betulinic acid derivatives (e.g., bevirimat, NVX-207) for anti-HIV or anticancer indications, Betulinic Acid-d3 is used as a stable isotope-labeled internal standard to quantify the parent BA scaffold in metabolic stability assays (e.g., liver microsomes, hepatocytes) and permeability studies (Caco-2, PAMPA) [1]. The deuterated IS enables accurate correction for ion suppression caused by incubation matrix components (NADPH, buffer salts, cellular debris) and ensures reliable calculation of intrinsic clearance and permeability coefficients [2]. This facilitates SAR-driven optimization by providing precise quantitative endpoints for comparing the metabolic liability of derivative series [3].

Clinical Bioanalysis of Betulinic Acid in Phase I/II Trials

For clinical trials investigating betulinic acid or its prodrugs (e.g., multiarm-PEG-BA prodrugs with 290-750 fold enhanced aqueous solubility) in oncology or infectious disease indications, Betulinic Acid-d3 is the mandated internal standard for bioanalytical method validation and incurred sample reanalysis (ISR) per ICH M10 guidelines [1][2]. The deuterated IS provides the requisite long-term stability and batch-to-batch consistency needed for multi-center clinical studies spanning months to years. Its use directly enables accurate pharmacokinetic parameter estimation (Cmax, AUC, t½) that informs dose selection and exposure-response analyses [3].

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